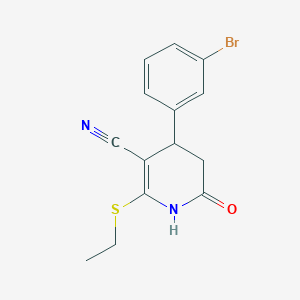![molecular formula C18H14Cl2N2O3 B4063582 5-[(2,4-dichlorophenoxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B4063582.png)
5-[(2,4-dichlorophenoxy)methyl]-N-(3-pyridinylmethyl)-2-furamide
Descripción general
Descripción
5-[(2,4-dichlorophenoxy)methyl]-N-(3-pyridinylmethyl)-2-furamide, also known as PD168393, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a transmembrane receptor that plays a key role in cell proliferation, differentiation, and survival.
Aplicaciones Científicas De Investigación
Synthetic and Medicinal Chemistry Innovations Significant efforts have been made in the synthesis and characterization of compounds with structures related to 5-[(2,4-dichlorophenoxy)methyl]-N-(3-pyridinylmethyl)-2-furamide. For instance, the development of small-molecular inhibitors derived from muscle relaxants like dantrolene has shown promise in treating vascular dysfunction and ischemia/reperfusion injury. These inhibitors, including compounds with substituted hydantoin linked to a halophenyl)furan-2-yl group via an amide bond, exhibit potent activity against Ca²⁺-induced mitochondrial swelling, highlighting their potential therapeutic applications (Shinpei Murasawa et al., 2012).
Antimicrobial and Antiprotozoal Activities Research into novel benzodifuranyl compounds, derived from natural products like visnaginone and khellinone, has led to the synthesis of molecules exhibiting significant anti-inflammatory, analgesic, and COX-2 inhibitory activities. These compounds, by virtue of their heterocyclic structures similar to the core of this compound, show potential as new treatments for inflammation and pain (A. Abu‐Hashem et al., 2020).
Drug-DNA Interaction Studies The interaction of drugs with DNA is crucial for understanding their mechanism of action at the molecular level. Compounds like furamidine, structurally related to this compound, have been studied for their ability to bind to DNA, offering insights into the design of more effective drugs. Such studies reveal the importance of structural elements in enhancing drug-DNA interactions, providing a basis for the development of novel therapeutics (C. Laughton et al., 1995).
Polyamide Synthesis and Characterization The synthesis of new polyamides based on specific structural motifs, including pyridyl moieties similar to those in this compound, has been explored. These materials, characterized by their solubility in polar solvents and potential for high thermal stability, could find applications in various industrial sectors, from coatings to advanced composite materials (K. Faghihi & Z. Mozaffari, 2008).
Anticancer and Antioxidant Properties Investigations into the anticancer and antioxidant properties of compounds structurally related to this compound have demonstrated significant potential. For example, the synthesis and preliminary evaluation of Schiff bases have shown that certain derivatives possess notable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these compounds (Noor Uddin et al., 2019).
Propiedades
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c19-13-3-5-16(15(20)8-13)24-11-14-4-6-17(25-14)18(23)22-10-12-2-1-7-21-9-12/h1-9H,10-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTVJPIRGVBETC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4063504.png)
![{[5-(3-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4063511.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B4063519.png)
![methyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4063527.png)
![methyl 1-(4-bromobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4063530.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4063534.png)

![N-(4-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4063537.png)

![3-[1-(4-fluorobenzyl)-4-phenyl-1H-imidazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4063561.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4063571.png)
![N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4063572.png)
![1-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4063576.png)
![methyl 4-{[({5-[1-(benzoylamino)-2-methylpropyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4063589.png)
